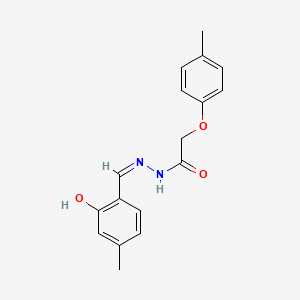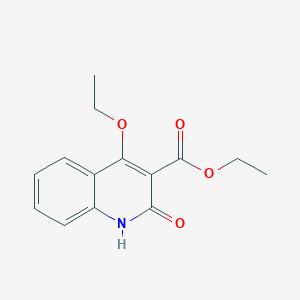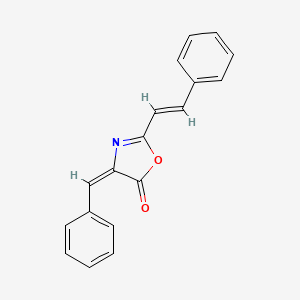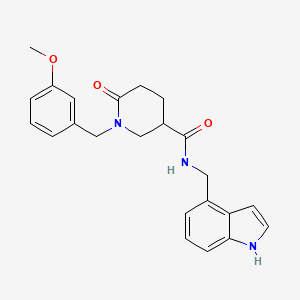![molecular formula C21H26FN3O3 B6082945 1-(4-fluorophenyl)-4-[1-(5-methoxy-2-furoyl)-3-piperidinyl]piperazine](/img/structure/B6082945.png)
1-(4-fluorophenyl)-4-[1-(5-methoxy-2-furoyl)-3-piperidinyl]piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-fluorophenyl)-4-[1-(5-methoxy-2-furoyl)-3-piperidinyl]piperazine, also known as FMP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. FMP is a piperazine derivative that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in the field of medicine.
Mecanismo De Acción
The mechanism of action of 1-(4-fluorophenyl)-4-[1-(5-methoxy-2-furoyl)-3-piperidinyl]piperazine is not fully understood, but it is believed to act on the central nervous system by modulating the activity of neurotransmitters such as dopamine and serotonin. 1-(4-fluorophenyl)-4-[1-(5-methoxy-2-furoyl)-3-piperidinyl]piperazine has also been found to have an effect on the immune system by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
1-(4-fluorophenyl)-4-[1-(5-methoxy-2-furoyl)-3-piperidinyl]piperazine has been found to have anti-inflammatory properties and has been shown to inhibit the production of pro-inflammatory cytokines. It has also been found to have an effect on the central nervous system by modulating the activity of neurotransmitters such as dopamine and serotonin.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(4-fluorophenyl)-4-[1-(5-methoxy-2-furoyl)-3-piperidinyl]piperazine has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized and purified. However, there are also limitations to its use in lab experiments. 1-(4-fluorophenyl)-4-[1-(5-methoxy-2-furoyl)-3-piperidinyl]piperazine has poor solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several potential future directions for research on 1-(4-fluorophenyl)-4-[1-(5-methoxy-2-furoyl)-3-piperidinyl]piperazine. One area of interest is the potential use of 1-(4-fluorophenyl)-4-[1-(5-methoxy-2-furoyl)-3-piperidinyl]piperazine in the treatment of inflammatory diseases such as arthritis. Further research is needed to determine the efficacy of 1-(4-fluorophenyl)-4-[1-(5-methoxy-2-furoyl)-3-piperidinyl]piperazine in this area. Another area of interest is the potential use of 1-(4-fluorophenyl)-4-[1-(5-methoxy-2-furoyl)-3-piperidinyl]piperazine in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease. More research is needed to fully understand the mechanism of action of 1-(4-fluorophenyl)-4-[1-(5-methoxy-2-furoyl)-3-piperidinyl]piperazine and its potential therapeutic applications.
Métodos De Síntesis
1-(4-fluorophenyl)-4-[1-(5-methoxy-2-furoyl)-3-piperidinyl]piperazine can be synthesized through a variety of methods, including the reaction of 4-fluorobenzaldehyde with 1-(5-methoxy-2-furoyl)-3-piperidinylamine in the presence of a reducing agent. Another method involves the reaction of 1-(5-methoxy-2-furoyl)-3-piperidinylamine with 4-fluorophenylpiperazine in the presence of a catalyst.
Aplicaciones Científicas De Investigación
1-(4-fluorophenyl)-4-[1-(5-methoxy-2-furoyl)-3-piperidinyl]piperazine has been studied for its potential therapeutic applications in the field of medicine. It has been found to have anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases such as arthritis. 1-(4-fluorophenyl)-4-[1-(5-methoxy-2-furoyl)-3-piperidinyl]piperazine has also been studied for its potential use in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease.
Propiedades
IUPAC Name |
[3-[4-(4-fluorophenyl)piperazin-1-yl]piperidin-1-yl]-(5-methoxyfuran-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26FN3O3/c1-27-20-9-8-19(28-20)21(26)25-10-2-3-18(15-25)24-13-11-23(12-14-24)17-6-4-16(22)5-7-17/h4-9,18H,2-3,10-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFUHMDNXDJTPOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(O1)C(=O)N2CCCC(C2)N3CCN(CC3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Fluorophenyl)-4-[1-(5-methoxy-2-furoyl)-3-piperidinyl]piperazine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[3-(5-methyl-2-furyl)butyl]-4-[4-(1-pyrrolidinylcarbonyl)phenoxy]piperidine](/img/structure/B6082883.png)

![1-ethyl-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B6082892.png)
![N'-[1-(2,5-dihydroxyphenyl)propylidene]-5-propyl-3-thiophenecarbohydrazide](/img/structure/B6082907.png)

![N-[2-(aminocarbonyl)phenyl]-1-butyryl-4-piperidinecarboxamide](/img/structure/B6082916.png)

![1-cyclopentyl-N-[(6-hydroxy-2-methyl-4-pyrimidinyl)methyl]-3-piperidinecarboxamide](/img/structure/B6082926.png)

![4-(2-methoxyphenyl)-5-[2-(4-methyl-1-piperazinyl)ethyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B6082954.png)
![N-({1-[3-(1H-pyrazol-1-yl)propyl]-3-piperidinyl}methyl)-8-quinolinesulfonamide](/img/structure/B6082962.png)
![N-[1-(4-isopropyl-4H-1,2,4-triazol-3-yl)ethyl]cyclopentanecarboxamide](/img/structure/B6082964.png)
![5-(difluoromethyl)-3-methyl-1-[(5-methyl-3-thienyl)carbonyl]-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B6082967.png)